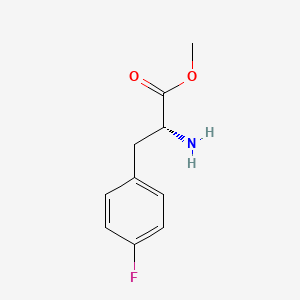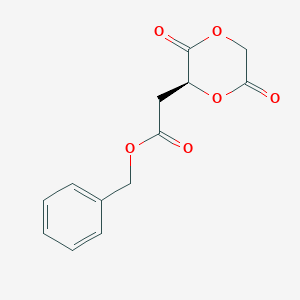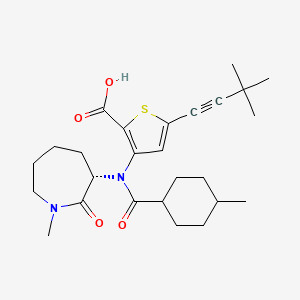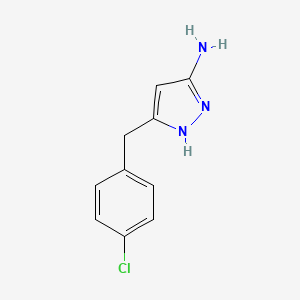
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C12H13ClO. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the chloro and cyclopropyl groups, resulting in different chemical properties.
6-Chloro-2-methylbenzofuran: Similar structure but without the cyclopropyl group.
2-Cyclopropyl-2-methylbenzofuran: Similar structure but without the chloro group.
Uniqueness
6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13ClO |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
6-chloro-2-cyclopropyl-2-methyl-3H-1-benzofuran |
InChI |
InChI=1S/C12H13ClO/c1-12(9-3-4-9)7-8-2-5-10(13)6-11(8)14-12/h2,5-6,9H,3-4,7H2,1H3 |
InChI-Schlüssel |
WYEHQXKNCWOJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C=C(C=C2)Cl)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)

![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)

![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)

![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)




